AB-CHMINACA metabolite M4-d4
Description
Properties
Molecular Formula |
C15H14D4N2O2 |
|---|---|
Molecular Weight |
262.3 |
InChI |
InChI=1S/C15H18N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19)/i4D,5D,8D,9D |
InChI Key |
DVXHKIOGZJHOPD-DOGSKSIHSA-N |
SMILES |
O=C(O)C1=NN(CC2CCCCC2)C3=C1C([2H])=C([2H])C([2H])=C3[2H] |
Synonyms |
1-(cyclohexylmethyl)-1H-indazole-3-carboxylic-d4 acid |
Origin of Product |
United States |
Preparation Methods
Table 1: Stock Solution Preparation Guidelines
Stock solutions are prepared gravimetrically, with purity verified via UV-Vis spectroscopy and LC-MS. For example, GlpBio provides detailed dilution tables to achieve working concentrations (Table 2):
Table 2: Dilution Protocol for 1 mg/mL Stock Solution
| Target Concentration | Volume of Stock Solution (mL) | Final Volume (mL) |
|---|---|---|
| 1 mM | 3.8124 | 1 |
| 5 mM | 0.7625 | 1 |
| 10 mM | 0.3812 | 1 |
Certified reference materials (CRMs) of this compound must adhere to ISO/IEC 17025 and ISO 17034 standards, ensuring traceability and metrological validity. Key quality control measures include:
-
Purity Analysis : Batch-specific certificates of analysis (CoA) confirm purity >98% via LC-MS/UV.
-
Stability Testing : Long-term stability studies in biological matrices (e.g., urine, blood) show the compound remains stable for ≥17 weeks at −20°C.
-
Homogeneity Testing : Ampules are tested for concentration uniformity using triplicate injections in LC-MS.
Applications in Analytical Methods
As an internal standard, this compound is spiked into biological samples to correct for matrix effects and instrument variability. For example:
Q & A
Q. How can AB-CHMINACA metabolite M4 be reliably identified in biological samples?
- Methodological Answer: M4 is best identified using UPLC-HRMS (Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry) due to its high sensitivity for detecting hydroxylated metabolites. Key steps include:
- Sample Preparation: Use solid-phase extraction (SPE) to isolate metabolites from urine or blood .
- Chromatographic Separation: Employ a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve M4 from matrix interferences .
- Mass Spectrometry: Monitor precursor ions (e.g., m/z 375.2 for M4) and product ions (e.g., m/z 144.1) with a mass error tolerance of <10 ppm .
- Validation: Compare retention times and fragmentation patterns with synthesized reference standards. Cross-validate using GC-MS/MS for confirmatory analysis .
Q. What experimental models are suitable for studying AB-CHMINACA metabolite M4 formation?
- Methodological Answer:
- In vitro Models:
- Human Liver Microsomes (HLM): Incubate AB-CHMINACA with NADPH-regenerating systems to simulate Phase I metabolism. CYP3A4 inhibition studies (e.g., ketoconazole) confirm its dominant role in M4 production .
- Recombinant CYP3A4: Directly assess enzyme-specific activity by spiking AB-CHMINACA into rCYP3A4 incubations .
- In vivo Models:
- Murine Studies: Administer AB-CHMINACA intraperitoneally (e.g., 282.84 mg/kg LD50 in mice) and collect blood/tissue samples at timed intervals. Use LC-QTOF to track M4 pharmacokinetics .
Advanced Research Questions
Q. How can conflicting data on AB-CHMINACA metabolite formation (e.g., M4 vs. M5) be resolved?
- Methodological Answer: Discrepancies arise due to differences in enzyme sources (e.g., rCYP3A4 vs. HLM). To address this:
- Enzyme Kinetics: Calculate Vmax and Km for each system to quantify catalytic efficiency differences .
- Isotopic Labeling: Use deuterated AB-CHMINACA (M4-d4) to trace hydroxylation pathways and differentiate artifacts from true metabolites .
- Multi-Enzyme Assays: Co-incubate HLM with CYP3A4 inhibitors/inducers to isolate contributions from auxiliary enzymes (e.g., CYP2C19) .
Q. What analytical strategies improve detection of M4 in low-abundance forensic samples?
- Methodological Answer:
- Derivatization: Enhance ionization efficiency by derivatizing M4 with pentafluoropropionic anhydride (PFPA) for GC-ECD (Electron Capture Detection) .
- Immunoaffinity Extraction: Develop monoclonal antibodies targeting M4’s carboxylamide group to pre-concentrate metabolites from diluted urine .
- Data-Independent Acquisition (DIA): Use SWATH-MS to fragment all ions within a predefined m/z range, improving detection of trace metabolites without prior spectral libraries .
Q. Why does M4 persist as a biomarker despite rapid AB-CHMINACA metabolism?
- Methodological Answer: M4’s stability stems from its carboxylic acid structure , which resounds further Phase II conjugation. Key evidence:
- Metabolite Ratios: In fatal intoxication cases, M4 blood levels (2.29 ng/mL) remain detectable alongside the parent compound (7.61 ng/mL), indicating slower clearance .
- pH-Dependent Solubility: M4’s solubility in PBS (pH 7.2) facilitates urinary excretion, making it a reliable long-term marker compared to unstable hydroxylated analogs .
Methodological Challenges & Solutions
Q. How to address variability in M4 quantification across laboratories?
- Standardization Steps:
- Reference Materials: Use certified M4-d4 (deuterated internal standard) to correct for matrix effects and instrument drift .
- Inter-Laboratory Trials: Share blinded samples to harmonize protocols (e.g., ISO/IEC 17025 guidelines) .
- Data Sharing: Publish raw MS/MS spectra in repositories (e.g., Metabolomics Workbench) for cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
